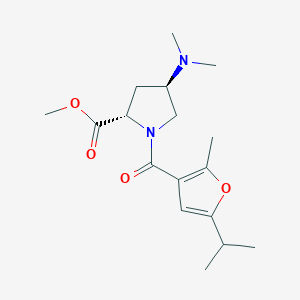![molecular formula C18H20N4O B4532736 N-[2-(1H-indol-1-yl)ethyl]-N,2,6-trimethylpyrimidine-4-carboxamide](/img/structure/B4532736.png)
N-[2-(1H-indol-1-yl)ethyl]-N,2,6-trimethylpyrimidine-4-carboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-[2-(1H-indol-1-yl)ethyl]-N,2,6-trimethylpyrimidine-4-carboxamide and its derivatives involves multi-step chemical reactions, often starting from basic indole or pyrimidine compounds. For instance, substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl) benzamide derivatives have been synthesized through reactions involving substituted 4-ethyl-6-methylpyrimidin-2-amine and 4-(bromomethyl)benzoyl bromide in the presence of KOH, showcasing the complexity and versatility of synthetic routes available for such compounds (Laxmi, Ravi, & Nath, 2019).
Molecular Structure Analysis
The molecular structure of compounds related to N-[2-(1H-indol-1-yl)ethyl]-N,2,6-trimethylpyrimidine-4-carboxamide has been elucidated using various analytical techniques, including IR, NMR (both ^1H and ^13C), MS, and elemental analysis. Such studies are crucial for confirming the identity and purity of the synthesized compounds and for understanding their chemical behavior (S. Ji, 2006).
Chemical Reactions and Properties
The chemical reactivity of N-[2-(1H-indol-1-yl)ethyl]-N,2,6-trimethylpyrimidine-4-carboxamide derivatives often involves interactions with various reagents leading to the formation of new compounds. These reactions are influenced by the functional groups present on the molecule, such as amide, bromo, and ethyl groups, which can undergo substitution, addition, or condensation reactions, contributing to the compound's versatility in chemical synthesis (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystallinity, can be significantly influenced by their molecular structure. For example, the presence of substituents on the pyrimidine ring or the indole moiety can affect the compound's solubility in various solvents, which is crucial for its application in different chemical contexts (Luo, Ma, Zhou, & Huang, 2019).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and the ability to undergo specific reactions, are essential for understanding the applications and potential of N-[2-(1H-indol-1-yl)ethyl]-N,2,6-trimethylpyrimidine-4-carboxamide in various fields. These properties are determined by the compound's functional groups and overall molecular architecture, which dictate its interactions with other molecules and reagents (Asha, Malviya, Chandrappa, Sadashiva, Vinaya, Prasanna, & Rangappa, 2009).
Propiedades
IUPAC Name |
N-(2-indol-1-ylethyl)-N,2,6-trimethylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-13-12-16(20-14(2)19-13)18(23)21(3)10-11-22-9-8-15-6-4-5-7-17(15)22/h4-9,12H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBPILCNFAACRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)C(=O)N(C)CCN2C=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(6-methoxyhexanoyl)-3-[(4-methylphenoxy)methyl]piperidine](/img/structure/B4532659.png)
![1-(2-furylmethyl)-N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxamide](/img/structure/B4532667.png)
![N-{3-[4-(trifluoromethyl)-2-pyrimidinyl]phenyl}acetamide](/img/structure/B4532669.png)
![N-cyclopropyl-3-(1H-pyrazol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B4532679.png)
![N,N-dimethyl-2-{3-[3-(3-methyl-2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}ethanamine](/img/structure/B4532690.png)
![3-(2-methoxyphenyl)-5-[2-(methylthio)ethyl]-1,2,4-oxadiazole](/img/structure/B4532702.png)
![2-methyl-5-(4-{[5-(1H-pyrazol-5-yl)-2-furyl]methyl}-1-piperazinyl)-3(2H)-pyridazinone](/img/structure/B4532703.png)
![4-methoxy-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine](/img/structure/B4532708.png)
![[1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B4532714.png)
![3-{3-[(1R*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]pyridin-2-yl}quinoline](/img/structure/B4532726.png)
![2-(4-methoxyphenyl)-N-[3-(methylthio)benzyl]acetamide](/img/structure/B4532732.png)
![N-cyclopentyl-2-{[5-fluoro-2-(trifluoromethyl)benzyl]amino}propanamide](/img/structure/B4532737.png)
![8-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4532741.png)
